molecular formula C12H24N2O B1284381 [2-(1-Piperazinylmethyl)cyclohexyl]methanol CAS No. 887029-38-1

[2-(1-Piperazinylmethyl)cyclohexyl]methanol

Cat. No. B1284381
CAS RN: 887029-38-1
M. Wt: 212.33 g/mol
InChI Key: YYEKXUHZBSLXAK-UHFFFAOYSA-N
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Description

“[2-(1-Piperazinylmethyl)cyclohexyl]methanol” is a cyclic tertiary amine alcohol compound. It has the molecular formula C12H24N2O .


Molecular Structure Analysis

The molecular structure of “[2-(1-Piperazinylmethyl)cyclohexyl]methanol” consists of a cyclohexyl ring attached to a piperazine ring via a methylene bridge. The methanol group is attached to the cyclohexyl ring .


Physical And Chemical Properties Analysis

“[2-(1-Piperazinylmethyl)cyclohexyl]methanol” has a molecular weight of 212.34 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Scientific Research Applications

Selective Electrocatalytic Hydrogenation

  • "[2-(1-Piperazinylmethyl)cyclohexyl]methanol" is used in electrocatalytic hydrogenation (ECH) processes, particularly in the hydrogenation of 2-cyclohexen-1-one in aqueous methanol. This process demonstrates high selectivity in carbon-carbon double bond hydrogenation (Dabo et al., 1997).

Methanol Hemisolvate Formation

  • In the field of antibacterial research, "[2-(1-Piperazinylmethyl)cyclohexyl]methanol" forms methanol hemisolvates, as seen in compounds like ciprofloxacin. These molecules exist as zwitterions in the solid state and are important in antibacterial treatments (Li et al., 2006).

Synthesis Methods and Applications

  • Various synthesis methods of cyclohexyl methanol, a related compound, are used for preparing drug intermediates and biodegradable detergents. Sodium borohydride reduction and catalytic hydrogenation are among the notable methods (Zhang Jin-sheng, 2006).

Dehydrogenative Synthesis

  • "[2-(1-Piperazinylmethyl)cyclohexyl]methanol" is utilized in ruthenium-catalyzed dehydrogenative synthesis, particularly in the formation of aryl substituted 1,3,5-triazine derivatives. This method offers adaptability to a broad substrate scope and is significant for synthesizing valuable products (Xie et al., 2014).

Homogeneous Catalysis with Ruthenium and Rhodium Complexes

  • Methanol, a component in "[2-(1-Piperazinylmethyl)cyclohexyl]methanol," acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes. These reactions are crucial for reducing ketones to alcohols (Smith & Maitlis, 1985).

Electrooxidative Cyclization

  • Electrooxidative methods are used to synthesize novel oxazinane and oxazolidine derivatives from compounds related to "[2-(1-Piperazinylmethyl)cyclohexyl]methanol" (Okimoto et al., 2012).

Chiral Ligands for Catalytic Addition

  • The compound is used to synthesize chiral ligands for catalytic addition in organic chemistry, demonstrating unique behavior in stereocontrol (Alvarez-Ibarra et al., 2010).

Pharmaceutical Salt Solvates

  • In pharmacology, it forms salt solvates improving solubility and enhancing oral bioavailability of certain drugs (Xu et al., 2020).

properties

IUPAC Name

[2-(piperazin-1-ylmethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c15-10-12-4-2-1-3-11(12)9-14-7-5-13-6-8-14/h11-13,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEKXUHZBSLXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586385
Record name {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Piperazinylmethyl)cyclohexyl]methanol

CAS RN

887029-38-1
Record name 2-(1-Piperazinylmethyl)cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887029-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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